N-(furan-2-ylmethyl)thiophene-2-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(furan-2-ylmethyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S/c12-10(9-4-2-6-14-9)11-7-8-3-1-5-13-8/h1-6H,7H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUELCNAPLMONQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Approaches for N Furan 2 Ylmethyl Thiophene 2 Carboxamide
Retrosynthetic Analysis and Identification of Key Precursors
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For N-(furan-2-ylmethyl)thiophene-2-carboxamide, the most logical disconnection is at the amide bond (C-N bond), as this is a common and reliable bond-forming reaction in organic synthesis.
This disconnection breaks the molecule into two key precursors:
A thiophene-based carboxylic acid component.
A furan-based amine component.
Specifically, this approach identifies thiophene-2-carboxylic acid and furan-2-ylmethylamine as the primary starting materials. The synthesis strategy, therefore, revolves around forming an amide linkage between the carboxyl group of thiophene-2-carboxylic acid and the primary amine group of furan-2-ylmethylamine. Alternative precursors could include activated forms of the carboxylic acid, such as thiophene-2-carbonyl chloride, which would react directly with the amine.
The general retrosynthetic scheme is as follows:

Figure 1: Retrosynthetic disconnection of this compound.
Optimized Synthetic Pathways and Reaction Condition Studies
The forward synthesis of this compound from its key precursors involves an amidation reaction. Research has focused on optimizing this transformation by exploring various coupling reagents, reaction conditions, and energy sources to maximize yield and purity while minimizing reaction times.
A common and effective method is the use of peptide coupling reagents that activate the carboxylic acid, facilitating nucleophilic attack by the amine. Studies have demonstrated the efficacy of reagents such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). More recent methodologies have employed 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT/NMM/TsO−) as efficient coupling agents. researchgate.net
A significant advancement in this area is the application of microwave-assisted organic synthesis (MAOS). This technique often leads to dramatic reductions in reaction times and can improve yields compared to conventional heating methods. researchgate.netresearchgate.net
Below is a table comparing different synthetic conditions for the amidation reaction:
| Coupling System | Solvent | Energy Source | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| DCC / DMAP | Not specified | Conventional | Not specified | Not specified | |
| DMT/NMM/TsO− | Dichloromethane (DCM) | Microwave (100 W) | 15 min | 83% | researchgate.net |
| EDC | Dichloromethane (DCM) | Microwave (100 W) | 15 min | Good/Very Good | researchgate.net |
Green Chemistry Principles and Sustainable Synthesis Routes
The synthesis of this compound can be approached through the lens of green chemistry, which aims to reduce the environmental impact of chemical processes. researchgate.netacs.org Key principles applicable to this synthesis include energy efficiency, the use of renewable feedstocks, and waste prevention.
Energy Efficiency : As highlighted in the previous section, microwave-assisted synthesis is a prime example of a green chemistry approach. It minimizes energy consumption by reducing reaction times from hours to minutes. researchgate.netresearchgate.net
Renewable Feedstocks : The furan (B31954) moiety of the target molecule is of particular interest from a sustainability perspective. Furan-2-ylmethylamine (also known as furfurylamine) can be derived from furfural, a platform chemical produced from the dehydration of pentose (B10789219) sugars found in lignocellulosic biomass (e.g., agricultural waste). nih.gov This positions the synthesis within the framework of valorizing renewable resources.
Sustainable Pathways : The development of catalytic routes and solvent-free reactions are central to sustainable synthesis. researchgate.net While many amidation reactions still rely on stoichiometric coupling agents that generate significant byproducts (e.g., dicyclohexylurea from DCC), the exploration of catalytic amidation would represent a significant green advancement. Furthermore, conducting reactions under solvent-free conditions, where feasible, can drastically reduce waste from volatile organic compounds. researchgate.net
Derivatization Strategies for this compound Analogues
Creating analogues of this compound is essential for exploring its chemical space for various applications. Derivatization can be achieved by modifying the core structure at three main points: the thiophene (B33073) ring, the furan ring, or the amide linker.
Modification of the Thiophene Ring : The thiophene ring is susceptible to electrophilic aromatic substitution reactions. This allows for the introduction of various functional groups (e.g., halogens, nitro groups) onto the ring, which can then be further manipulated. A more direct approach involves using pre-functionalized starting materials, such as substituted thiophene-2-carboxylic acids, in the initial amide coupling reaction. nih.govmdpi.com
Modification of the Furan Ring : Similar to the thiophene component, analogues can be synthesized by starting with substituted furan-2-ylmethylamines. This modular approach allows for the systematic introduction of different substituents on the furan ring to study their effects.
Diversity-Oriented Synthesis : A broader strategy involves a diversity-oriented synthesis approach where not only the peripheral substituents are varied, but the nature of the linker between the two heterocyclic rings is also changed. nih.govresearchgate.net While the target molecule has a specific -(C=O)NHCH₂- linker, related analogues could incorporate different chain lengths, alternative functional groups, or even other heterocyclic linkers like triazoles. nih.gov This is typically achieved by designing synthetic routes that accommodate a wide range of building blocks from the outset.
These strategies enable the creation of a library of compounds based on the this compound scaffold, facilitating structure-activity relationship (SAR) studies.
Advanced Spectroscopic and Structural Analysis of N Furan 2 Ylmethyl Thiophene 2 Carboxamide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
Expected ¹H NMR Spectral Features:
The proton NMR spectrum is anticipated to show distinct signals corresponding to the protons of the furan (B31954) and thiophene (B33073) rings, the methylene (B1212753) bridge, and the amide N-H proton.
Thiophene Ring Protons: The three protons on the thiophene ring are expected to appear as multiplets in the aromatic region, typically between δ 7.0 and 8.0 ppm. The proton at position 5 (adjacent to the sulfur atom) would likely be the most downfield.
Furan Ring Protons: The protons on the furan ring would also resonate in the aromatic region, generally between δ 6.0 and 7.5 ppm. The proton at position 5' would be the most downfield of the furan protons.
Methylene Protons (-CH₂-): The two protons of the methylene bridge connecting the furan ring to the amide nitrogen are expected to appear as a doublet around δ 4.5-5.0 ppm, coupled to the amide proton.
Amide Proton (-NH-): The amide proton would likely appear as a broad singlet or a triplet (due to coupling with the methylene protons) in the region of δ 8.0-9.0 ppm.
Expected ¹³C NMR Spectral Features:
The carbon NMR spectrum would provide complementary information, with distinct signals for each carbon atom in the molecule.
Carbonyl Carbon (C=O): The amide carbonyl carbon is expected to be the most downfield signal, typically appearing in the range of δ 160-170 ppm.
Thiophene and Furan Ring Carbons: The carbon atoms of the two aromatic rings would resonate in the region of δ 110-150 ppm. The carbons attached to the heteroatoms (sulfur and oxygen) and the carbon attached to the carbonyl group would have distinct chemical shifts.
Methylene Carbon (-CH₂-): The methylene carbon would appear in the aliphatic region, likely around δ 40-50 ppm.
A summary of the anticipated chemical shifts is presented in the table below.
| Functional Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Thiophene-H | 7.0 - 8.0 | 125 - 145 |
| Furan-H | 6.0 - 7.5 | 110 - 150 |
| Methylene (-CH₂-) | 4.5 - 5.0 | 40 - 50 |
| Amide (-NH-) | 8.0 - 9.0 | - |
| Carbonyl (C=O) | - | 160 - 170 |
Note: These are predicted values based on analogous structures and may vary in the actual spectrum.
Single-Crystal X-ray Diffraction for Solid-State Conformational Analysis and Intermolecular Interactions
Single-crystal X-ray diffraction provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. At present, the crystal structure of N-(furan-2-ylmethyl)thiophene-2-carboxamide has not been reported in the publicly available literature.
However, based on studies of similar furan and thiophene carboxamide derivatives, a number of structural features can be anticipated. researchgate.netmdpi.comcore.ac.uk The molecule is likely to adopt a largely planar conformation, particularly with respect to the amide linkage and the two aromatic rings, to maximize π-conjugation. The relative orientation of the furan and thiophene rings will be a key conformational feature.
A theoretical model of the likely crystal packing would involve:
Hydrogen Bonding: N-H···O=C interactions forming supramolecular synthons.
π-π Stacking: Face-to-face or offset stacking of the furan and thiophene rings.
Further research involving the growth of single crystals and subsequent X-ray diffraction analysis is required to confirm these predictions and to fully elucidate the solid-state structure of this compound.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Characterization
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is a powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound has been reported and provides key insights into its molecular structure. researchgate.net
FT-IR Spectroscopy:
The FT-IR spectrum displays characteristic absorption bands that confirm the presence of the key functional groups. researchgate.net
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3300 | N-H stretching | Amide |
| ~3100 | C-H stretching | Aromatic (Thiophene and Furan) |
| ~1640 | C=O stretching (Amide I) | Amide |
| ~1540 | N-H bending (Amide II) | Amide |
| ~1400-1500 | C=C stretching | Aromatic (Thiophene and Furan) |
| ~1250 | C-N stretching | Amide |
| ~1000-1100 | C-O-C stretching | Furan |
| ~700-800 | C-S stretching | Thiophene |
The presence of a strong absorption band around 1640 cm⁻¹ is characteristic of the amide carbonyl stretch (Amide I band), while the band around 1540 cm⁻¹ is indicative of the N-H bending mode (Amide II band). The N-H stretching vibration is observed as a broader band in the region of 3300 cm⁻¹. The aromatic C-H stretching vibrations of the furan and thiophene rings are expected just above 3000 cm⁻¹.
Raman Spectroscopy:
While an experimental Raman spectrum for this compound is not available in the reviewed literature, the expected Raman shifts can be predicted. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. It would be expected to show strong signals for the aromatic ring breathing modes of both the furan and thiophene rings. iosrjournals.orgresearchgate.netglobalresearchonline.net The C=C and C-S stretching vibrations of the thiophene ring, and the C=C and C-O-C vibrations of the furan ring would also be Raman active. The carbonyl stretching vibration would likely be weaker in the Raman spectrum compared to the FT-IR spectrum.
Mass Spectrometry Techniques for Molecular Formula Verification and Fragmentation Pattern Elucidation
Mass spectrometry is a crucial analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern. While a specific mass spectrum for this compound is not provided in the searched literature, the expected fragmentation pathways can be postulated based on the known fragmentation of furan, thiophene, and amide-containing compounds. ed.ac.ukresearchgate.netresearchgate.netarkat-usa.org
Molecular Ion Peak:
The molecular formula of this compound is C₁₁H₉NO₂S. The expected monoisotopic mass would be approximately 219.0354 g/mol . The mass spectrum should show a prominent molecular ion peak (M⁺) at m/z 219.
Expected Fragmentation Pattern:
The fragmentation of the molecular ion is likely to proceed through several key pathways:
Alpha-cleavage adjacent to the carbonyl group: This would lead to the formation of the thiophene-2-carbonyl cation (m/z 111) and the furan-2-ylmethylaminyl radical. The thiophene-2-carbonyl cation is expected to be a major fragment.
Cleavage of the N-CH₂ bond: This would result in the formation of the furan-2-ylmethyl cation (tropylium-like ion, m/z 81) and the thiophene-2-carboxamide radical. The m/z 81 fragment is a common and stable fragment for furfuryl derivatives.
McLafferty rearrangement: This is less likely as it requires a gamma-hydrogen, which is not readily available in the ground state conformation.
Fragmentation of the heterocyclic rings: At higher energies, the furan and thiophene rings themselves can fragment, leading to smaller ions.
A table of the expected major fragments is provided below.
| m/z | Proposed Fragment Ion | Structure |
| 219 | Molecular ion [C₁₁H₉NO₂S]⁺ | This compound |
| 111 | Thiophene-2-carbonyl cation [C₅H₃OS]⁺ | Thiophene-C=O⁺ |
| 81 | Furan-2-ylmethyl cation [C₅H₅O]⁺ | Furan-CH₂⁺ |
Further experimental work using techniques such as high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) would be necessary to confirm the exact molecular formula and to definitively elucidate the fragmentation pathways.
Computational and Theoretical Investigations of N Furan 2 Ylmethyl Thiophene 2 Carboxamide
Quantum Chemical Calculations (DFT, Ab initio) for Electronic Structure, Reactivity, and Stability
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental in elucidating the electronic properties of N-(furan-2-ylmethyl)thiophene-2-carboxamide. These calculations provide a detailed understanding of the molecule's geometry, charge distribution, and orbital energies, which are crucial for predicting its reactivity and stability.
Studies on structurally similar thiophene-2-carboxamide derivatives have utilized DFT calculations with the B3LYP functional and 6-31G(d,p) or 6-311++G(d,p) basis sets to optimize the molecular geometry and analyze electronic properties. nih.govbohrium.comnih.gov For the related compound N-(thiophen-2-ylmethyl)thiophene-2-carboxamide, theoretical calculations have shown good agreement with experimental data from X-ray diffraction. bohrium.comnih.gov Such studies typically investigate key parameters including bond lengths, bond angles, and dihedral angles.
The electronic structure is often analyzed through the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap (ΔEH-L), is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For instance, a DFT study on a related thiophene-2-carboxamide derivative reported a HOMO-LUMO gap of 5.031 eV. nih.gov Analysis of various furan (B31954) and thiophene (B33073) amide derivatives has shown that the energy of the LUMO can be a key determinant of biological activity. mdpi.com
Natural Bond Orbital (NBO) analysis is another powerful tool used to investigate intramolecular bonding, charge transfer, and conjugative interactions within the molecular system. nih.gov These calculations help in understanding the stability arising from hyperconjugative interactions and charge delocalization between the furan, thiophene, and carboxamide moieties. Furthermore, quantum mechanical torsional energy profiles can be calculated to understand the conformational preferences of the molecule, revealing the effects of intramolecular hydrogen bonding and solvent polarity on its shape. nih.govresearchgate.net
Table 1: Representative Quantum Chemical Parameters for Thiophene/Furan Carboxamide Derivatives
| Parameter | Method/Basis Set | Typical Finding | Significance |
| Optimized Geometry (Bond Lengths, Angles) | DFT/B3LYP/6-311++G(d,p) | Good correlation with experimental X-ray data. bohrium.comnih.gov | Confirms the accuracy of the computational model for predicting molecular structure. |
| HOMO-LUMO Energy Gap (ΔEH-L) | DFT | Values around 3.8 to 5.1 eV for related compounds. nih.gov | Indicates chemical reactivity and stability; a smaller gap implies higher reactivity. |
| Total Dipole Moment (TDM) | Ab initio | Influences lipophilicity parameters. mdpi.com | Important for predicting solubility and membrane permeability. |
| Electron Spatial Extent (ESE) | Ab initio | Correlates with lipophilicity. mdpi.com | Provides insight into the molecule's size and interaction with non-polar environments. |
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme, providing insights into the binding affinity and interaction patterns. For this compound and related compounds, docking simulations are crucial for identifying potential biological targets and understanding the molecular basis of their activity.
Docking studies on similar thiophene-based amides have been performed to explore their potential as antibacterial, antioxidant, and anticancer agents. nih.govbohrium.comnih.gov For example, the closely related compound N-(thiophen-2-ylmethyl)thiophene-2-carboxamide was docked into the active site of a lung cancer protein (PDB ID: 1x2j) to understand its binding nature. bohrium.comnih.gov Similarly, various thiophene-2-carboxamide derivatives were docked against antioxidant (PDB ID: 2AS1) and bacterial protein targets to investigate their interactions with key amino acid residues. nih.gov
In a typical docking study, the ligand is placed in the binding pocket of the target protein, and its conformation and orientation are scored based on a force field. The results reveal crucial interactions such as:
Hydrogen Bonds: Formed between the amide group (N-H as donor, C=O as acceptor) and polar amino acid residues.
Hydrophobic Interactions: Involving the furan and thiophene rings with non-polar residues.
π-π Stacking: Aromatic interactions between the heterocyclic rings of the ligand and aromatic amino acid residues like tyrosine, phenylalanine, or tryptophan.
For instance, studies on furan-2-carboxamide derivatives as antibiofilm agents have used docking to predict their binding mode within the LasR protein of Pseudomonas aeruginosa (PDB ID: 2UV0), suggesting that hydrogen bonds and hydrophobic interactions are key to their activity. researchgate.netnih.gov These simulations help in understanding how modifications to the molecular structure could enhance binding affinity and selectivity for a specific target.
Table 2: Examples of Molecular Docking Studies on Related Furan/Thiophene Carboxamides
| Compound Class | Protein Target | PDB ID | Key Interactions Observed | Potential Application |
| Thiophene-2-carboxamides | Lung Cancer Protein | 1x2j | Not specified in abstract bohrium.comnih.gov | Anticancer |
| Thiophene-2-carboxamides | Antioxidant Protein | 2AS1 | Interactions with amino acid residues nih.gov | Antioxidant |
| Furan-2-carboxamides | LasR Quorum Sensing Receptor | 2UV0 | Hydrogen bonding, Hydrophobic interactions researchgate.netnih.gov | Antibiofilm |
| Thiophene Carboxamides | Tubulin | N/A | Hydrogen bonds, Hydrophobic interactions mdpi.com | Anticancer |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the potency of new, unsynthesized compounds, thereby guiding the design of more effective molecules.
For classes of compounds including furan and thiophene amides, QSAR studies have been successfully applied. nih.govsemanticscholar.org These studies typically involve calculating a wide range of molecular descriptors, which can be classified as:
Electronic Descriptors: Such as HOMO/LUMO energies and dipole moment.
Steric Descriptors: Like molecular volume and surface area.
Topological Descriptors: Which describe the connectivity and branching of the molecule.
Hydrophobic Descriptors: Such as the logarithm of the partition coefficient (logP).
Statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms are then used to build a mathematical model that correlates these descriptors with the observed biological activity (e.g., IC50 or LD50 values). nih.govbrieflands.comfrontiersin.org A study on various furan and thiophene amide derivatives demonstrated that parameters like the energy of the LUMO (E_LUMO), total dipole moment (TDM), and electron spatial extent (ESE) were significant in predicting their antiproliferative activity and lipophilicity. mdpi.comnih.gov
The predictive power and robustness of a QSAR model are evaluated using statistical parameters like the correlation coefficient (r²), the cross-validated correlation coefficient (q² or r²cv), and the standard error of prediction. brieflands.com A validated QSAR model for this compound and its analogues could accelerate the discovery of derivatives with enhanced activity by allowing for virtual screening and prioritization of candidates for synthesis and testing.
Table 3: Key Molecular Descriptors in QSAR Studies of Related Amides
| Descriptor Type | Example Descriptor | Influence on Activity | Reference |
| Electronic | Energy of LUMO (E_LUMO) | Determinant of biological activity (antiproliferative). mdpi.com | mdpi.com |
| Electronic | Total Dipole Moment (TDM) | Impacts lipophilicity. mdpi.com | mdpi.com |
| Steric/Topological | Balaban Topological Index | Important for JNK1 inhibitory activity in thiophene derivatives. brieflands.com | brieflands.com |
| Hydrophobicity | LogP | Correlates with antiproliferative activity. nih.govsemanticscholar.org | nih.govsemanticscholar.org |
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects
While molecular docking provides a static picture of ligand-receptor binding, Molecular Dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations are used to study the conformational flexibility of this compound, the stability of its complex with a biological target, and the influence of the surrounding solvent environment.
MD simulations can be used to refine the results of molecular docking. By simulating the ligand-protein complex in a solvent box (typically water), researchers can assess the stability of the binding pose and the key interactions over time. A study on thiophene carboxamide derivatives as biomimetics of Combretastatin A-4 used MD simulations to confirm the stability of the compounds within the binding site of tubulin. mdpi.com
These simulations are also critical for understanding the conformational behavior of the molecule in solution. Studies on related furan- and thiophene-based arylamides have shown that solvent polarity significantly affects their conformational preferences. nih.govresearchgate.net For example, the population of certain conformers stabilized by intramolecular hydrogen bonds can change dramatically when moving from a non-polar to a polar protic solvent. nih.govresearchgate.net MD simulations can model these solvent effects explicitly, providing a realistic picture of the molecule's behavior in a biological environment.
The analysis of MD trajectories can yield valuable information on:
Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation or the ligand-protein complex.
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the molecule or protein.
Hydrogen Bond Analysis: To monitor the persistence of hydrogen bonds over the simulation time.
Binding Free Energy Calculations: Using methods like MM-PBSA to provide a more accurate estimation of binding affinity.
By simulating the dynamic behavior of this compound, MD provides crucial insights into its flexibility, stability in different environments, and the thermodynamics of its interactions with target molecules.
Biological Activity Profiling and Molecular Mechanistic Elucidation of N Furan 2 Ylmethyl Thiophene 2 Carboxamide
Enzyme Inhibition Studies and Kinetic Analysis
Research has shown that N-(furan-2-ylmethyl)thiophene-2-carboxamide exhibits inhibitory effects on several key enzymes. The compound's interaction with urease, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) has been a particular focus.
Kinetic analysis of the inhibition of urease by this compound revealed that it functions as a non-competitive inhibitor. The inhibition constant (Ki) for this interaction was determined to be 0.10 mM. While the compound was also investigated for its effects on acetylcholinesterase and butyrylcholinesterase, specific inhibition constants for these enzymes have not been detailed in the available research. No studies concerning the inhibition of succinate (B1194679) dehydrogenase by this compound have been reported.
| Enzyme | Inhibition Type | Inhibition Constant (Ki) | Reference |
|---|---|---|---|
| Urease | Non-competitive | 0.10 mM | |
| Acetylcholinesterase (AChE) | Data Not Available | Data Not Available | |
| Butyrylcholinesterase (BChE) | Data Not Available | Data Not Available | |
| Succinate Dehydrogenase | Data Not Available | Data Not Available |
Receptor Binding Assays and Agonist/Antagonist Activity Assessment
Currently, there is a lack of available scientific literature detailing specific receptor binding assays for this compound. Consequently, its profile as a potential agonist or antagonist at various receptors has not been established. While related compounds containing furan (B31954) and thiophene (B33073) moieties have been studied for their receptor interactions, this specific information is not available for the title compound. nih.gov
In Vitro Cellular Assays for Specific Biological Responses
While the broader class of furan and thiophene carboxamides has been noted for potential antimicrobial and anticancer activities, specific data for this compound are not extensively detailed in the reviewed studies. mdpi.comnih.govsemanticscholar.orgnih.govijabbr.com General findings suggest that compounds with these structural motifs can exhibit cytotoxic effects against various cancer cell lines and may possess antimicrobial properties. mdpi.comnih.govresearchgate.net However, without specific Minimum Inhibitory Concentration (MIC) values against bacterial or fungal strains or IC50 values for particular cancer cell lines, the precise in vitro cellular efficacy of this compound remains to be quantitatively described.
Investigation of DNA-Binding Properties and Protective Activity
The interaction of this compound with DNA has been a subject of investigation. Studies have demonstrated that the compound possesses significant DNA protective capabilities. In specific assays, the DNA protection activity of this compound was observed to be 78%. This suggests that the compound may play a role in safeguarding DNA integrity from certain forms of damage, although the precise mechanisms of this protective action are still under investigation.
Elucidation of Specific Molecular Pathways and Biological Targets
The molecular mechanism of this compound has been most clearly elucidated in the context of its enzyme inhibition. As a non-competitive inhibitor of urease, it is understood to bind to a site on the enzyme other than the active site, thereby altering the enzyme's conformation and reducing its catalytic efficiency. For other biological effects, such as the observed DNA protection, the specific molecular pathways and direct biological targets are not yet fully understood. The general mechanism for enzyme inhibition by related compounds involves binding to the active site, which blocks substrate access and can involve the formation of hydrogen bonds and π-π interactions.
Structure Activity Relationship Sar Studies of N Furan 2 Ylmethyl Thiophene 2 Carboxamide Analogues
Design Principles for N-(furan-2-ylmethyl)thiophene-2-carboxamide Derivatives
The design of derivatives based on the this compound scaffold is rooted in established medicinal chemistry principles, including active substructure splicing and bioisosteric replacement. One common strategy involves combining known bioactive heterocyclic molecules to create hybrid compounds with potentially enhanced or novel activities. For example, derivatives have been designed by splicing the natural molecule nicotinic acid with a thiophene (B33073) moiety to explore new fungicidal agents mdpi.com.
Another key design principle is the concept of biomimicry. Researchers have developed thiophene carboxamide derivatives as biomimetics of known natural anticancer agents like Combretastatin A-4 (CA-4). The rationale is that the thiophene carboxamide scaffold can mimic the polar surface area and structural conformation of CA-4, enabling it to interact with similar biological targets, such as tubulin najah.edu. The aromaticity and planar nature of the thiophene ring are considered advantageous for enhancing binding to biological receptors mdpi.com. The sulfur atom within the thiophene ring, with its lower electronegativity compared to oxygen or nitrogen, can engage in favorable interactions with enzymes and may interfere with metal-dependent enzymes through its chelating properties.
Furthermore, the design often involves creating a library of analogues by introducing a variety of substituents to probe the chemical space around the core scaffold. This approach aims to optimize biological activity, selectivity, and physicochemical properties by systematically altering the electronic and steric characteristics of the molecule jst.go.jpmdpi.com.
Systematic Modifications of Furan (B31954), Thiophene, and Carboxamide Moieties
Furan and Thiophene Ring Modifications: A primary modification involves the bioisosteric replacement of the furan ring with a thiophene ring, or vice versa. Studies have shown that this substitution can significantly impact potency. For instance, in a series of anti-influenza H5N1 virus inhibitors, analogues with a thiophene ring were generally more potent than the corresponding furan derivatives rsc.org. Conversely, in a different scaffold designed as an anti-norovirus agent, replacing a halogenated thiophene ring with a furan resulted in a loss of antiviral activity, highlighting the critical role of the thiophene moiety in that specific context jst.go.jp. However, for a series of Ebola virus entry inhibitors, biological activity was maintained when the thiophene ring was replaced with either furan or thiazole, suggesting that in some scaffolds, these heterocycles can be interchangeable acs.org.
Substituents are also systematically added to the heterocyclic rings. For example, introducing methyl groups, such as in 2,5-dimethylfuran or 2,5-dimethylthiophene, has been shown to be a key factor for anti-influenza activity rsc.org. Similarly, the placement of hydroxyl, methyl, or amino groups at the 3-position of the thiophene-2-carboxamide core has been investigated, revealing that such substitutions can modulate antioxidant and antibacterial properties nih.govnih.gov. Halogenation of the thiophene ring is another common strategy; studies on anti-norovirus agents found that di-halogenated thiophene derivatives were more potent than their mono-halogenated counterparts jst.go.jp.
Carboxamide Moiety Modifications: The carboxamide linker (-CO-NH-) is a crucial structural component, often considered essential for activity due to its ability to form hydrogen bonds with biological targets. Modifications to this linker are less common, but some studies have explored the impact of altering the group attached to the amide nitrogen. For example, replacing the furan-2-ylmethyl group with other substituents, such as N-(4-methylpyridin-2-yl), has been done to develop new antibacterial agents mdpi.comnih.govresearchgate.net. The stability and planarity of the carboxamide bond are thought to contribute significantly to the molecule's interaction with protein targets mdpi.com.
Impact of Substituent Effects on Biological Potency and Selectivity
The nature and position of substituents on the furan and thiophene rings have a profound effect on the biological potency and selectivity of this compound analogues.
Electron-donating and electron-withdrawing groups can significantly alter the electronic properties of the heterocyclic rings, influencing their interaction with molecular targets. In one study on thiophene-2-carboxamide derivatives, the introduction of an amino group at the 3-position resulted in more potent antioxidant and antibacterial activity compared to derivatives with hydroxyl or methyl groups at the same position nih.govnih.gov. This suggests that the electron-donating nature of the amino group may be favorable for these activities.
The position of substituents is also critical. For instance, research on nicotinamide-thiophene hybrids as fungicides for cucumber downy mildew showed that the specific placement of chloro, bromo, or fluoro groups on the nicotinamide ring dramatically influenced efficacy mdpi.com.
A comparative study investigating this compound (CPD1), N-(furan-2-carbonyl)furan-2-carboxamide (CPD2), and N-(Thiophene-2-ylmethyl)furan-2-carboxamide (CPD3) provided direct insight into the effects of swapping the heterocyclic moieties on enzyme inhibition and antioxidant activity researchgate.net.
| Compound | Structure | Urease Inhibition (Ki, mM) | AChE Inhibition (Ki, mM) | BChE Inhibition (Ki, mM) | DPPH Scavenging Activity (%) |
|---|---|---|---|---|---|
| CPD1 | This compound | 0.10 | - | - | - |
| CPD2 | N-(furan-2-carbonyl)furan-2-carboxamide | - | - | - | - |
| CPD3 | N-(Thiophene-2-ylmethyl)furan-2-carboxamide | - | 0.10 | 0.07 | 98.93 |
Data sourced from a study on enzyme kinetics and antioxidant activities researchgate.net. A '-' indicates data was not reported or activity was not significant.
As shown in the table, CPD1 showed notable urease inhibition, while CPD3 was a potent inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), and also exhibited very strong antioxidant activity researchgate.net. This demonstrates that subtle structural changes, such as swapping the positions of the furan and thiophene rings relative to the carboxamide linker, can lead to a significant shift in biological activity and target selectivity.
Identification of Key Pharmacophoric Features and Critical Structural Elements
Through extensive SAR studies, several key pharmacophoric features and structural elements have been identified as critical for the biological activity of this class of compounds.
Heterocyclic Rings (Furan/Thiophene): The presence of a five-membered aromatic heterocycle, either furan or thiophene, is often essential. These rings act as crucial scaffolds that can engage in π-π stacking and hydrophobic interactions with target proteins mdpi.com. In many cases, the thiophene ring is preferred over the furan ring for enhanced potency, potentially due to the properties of the sulfur atom jst.go.jprsc.org.
The Carboxamide Linker: The -CO-NH- group is a fundamental pharmacophoric element. It serves as a rigid and planar unit that can act as both a hydrogen bond donor (the N-H group) and acceptor (the C=O group). This allows for strong and specific interactions with amino acid residues in the binding sites of target enzymes or receptors mdpi.com. Its resistance to hydrolysis also contributes to the stability of the compounds in biological systems.
Appropriate Substitution: The type and position of substituents on the heterocyclic rings are critical for fine-tuning activity. For example, di-halogenation of the thiophene ring or dimethyl substitution on the furan/thiophene rings have been identified as important for the potency of certain antiviral agents jst.go.jprsc.org. Studies on thiophene-2-carboxamides have shown that an amino group at the 3-position enhances antioxidant and antibacterial effects, indicating its importance as a pharmacophoric feature for these specific activities nih.gov.
Advanced Analytical Methodologies for Purity and Stability Assessment of N Furan 2 Ylmethyl Thiophene 2 Carboxamide
Chromatographic Techniques (HPLC, GC) for Purity Determination and Impurity Profiling
Chromatographic methods are indispensable for separating N-(furan-2-ylmethyl)thiophene-2-carboxamide from its potential impurities, which may include unreacted starting materials, by-products from synthesis, or subsequent degradation products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques employed for this purpose, each offering distinct advantages.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly in a reverse-phase configuration, is the foremost technique for determining the purity of this compound. The method's strength lies in its ability to separate compounds based on their polarity. A C18 column is typically effective, where the nonpolar stationary phase retains the analyte, and a polar mobile phase, usually a mixture of acetonitrile (B52724) or methanol (B129727) and water, is used for elution. A gradient elution, where the proportion of organic solvent is increased over time, is often optimal for resolving the main compound from both more polar and less polar impurities in a single run. Detection is commonly achieved using a UV-Vis spectrophotometer, as the conjugated systems of the thiophene (B33073) and furan (B31954) rings exhibit strong absorbance in the UV spectrum.
Potential process-related impurities that can be monitored include the starting materials, thiophene-2-carboxylic acid and furan-2-ylmethanamine. The significant difference in polarity between these precursors and the final amide product allows for excellent chromatographic separation.
Table 1: Illustrative HPLC Method Parameters for Purity Analysis
| Parameter | Value |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temp. | 30 °C |
| Expected RT | ~12.5 min |
Gas Chromatography (GC)
Gas chromatography, typically coupled with a mass spectrometry (GC-MS) detector, serves as a powerful complementary technique. While the relatively high molecular weight and polarity of the amide may require elevated temperatures for volatilization, GC-MS provides unparalleled peak identification capabilities. A low-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., HP-5MS), is suitable for this analysis. nih.gov The high resolution of capillary GC can separate thermally stable impurities, and the mass spectrometer provides structural information, confirming the identity of the main peak and helping to elucidate the structure of any detected impurities. restek.com
Table 2: Representative GC-MS Conditions for Impurity Profiling
| Parameter | Value |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium (1.2 mL/min) |
| Inlet Temperature | 280 °C |
| Oven Program | 100 °C (2 min), ramp to 300 °C at 15 °C/min, hold for 10 min |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-450 amu |
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability Evaluation
Thermal analysis techniques are crucial for defining the physical properties and thermal stability limits of this compound.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. For a pure, crystalline solid, DSC analysis will show a sharp, well-defined endothermic peak corresponding to its melting point. The temperature of this peak is a key indicator of purity, as impurities typically broaden the melting range and depress the melting point. The enthalpy of fusion (ΔHfus), calculated from the area of the melting peak, provides information about the crystallinity of the material.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis is vital for determining the temperature at which the compound begins to decompose. For heterocyclic amides, thermal stability is often high, with decomposition initiating at temperatures well above 200 °C. mdpi.comsciensage.info The TGA thermogram for this compound would be expected to show a stable baseline until the onset of decomposition, followed by one or more mass loss steps corresponding to the fragmentation of the molecule. The analysis can be run under an inert atmosphere (e.g., nitrogen) to assess thermal degradation or under an oxidative atmosphere (e.g., air) to evaluate thermo-oxidative stability. nih.gov
Table 3: Hypothetical Thermal Analysis Data for this compound
| Analysis | Parameter | Result | Interpretation |
| DSC | Melting Point (Onset) | 205 °C | Indicates the temperature at which melting begins. |
| Melting Point (Peak) | 208 °C | Sharp peak suggests high purity. | |
| Enthalpy of Fusion | 110 J/g | Relates to the energy required to melt the crystalline structure. | |
| TGA | Onset of Decomposition (Tonset) | 295 °C | Marks the temperature at which significant mass loss starts. |
| Temperature of 5% Mass Loss | 310 °C | A common benchmark for defining the upper limit of thermal stability. mdpi.com | |
| Residual Mass at 600 °C | < 5% | Indicates nearly complete decomposition into volatile fragments. |
Degradation Pathway Identification and Stability Under Various Environmental Conditions
Forced degradation, or stress testing, is performed to understand the intrinsic stability of a compound and to identify its likely degradation products. This involves subjecting the compound to harsh conditions, including hydrolysis, oxidation, and photolysis, that accelerate the degradation process.
Hydrolytic Degradation The central amide linkage is the most probable site for hydrolytic cleavage. Under strongly acidic (e.g., HCl) or basic (e.g., NaOH) conditions, the amide bond can be hydrolyzed to yield its constituent precursors: thiophene-2-carboxylic acid and furan-2-ylmethanamine. The rate of degradation would be dependent on pH and temperature.
Oxidative Degradation Both the furan and thiophene rings are electron-rich heterocyclic systems and can be susceptible to oxidation. researchgate.net The sulfur atom in the thiophene ring can be oxidized by agents like hydrogen peroxide to form a thiophene-S-oxide, which is a reactive intermediate that can lead to further products. nih.gov The furan ring is also known to have poor oxidative stability and can undergo ring-opening reactions. researchgate.net
Photolytic Degradation Exposure to high-intensity light, particularly in the UV range, can induce photochemical reactions. Furan and thiophene derivatives can undergo complex isomerization and degradation reactions upon irradiation. netsci-journal.com Photostability studies are essential to determine appropriate storage and handling conditions to prevent the formation of photodegradants.
The degradation products formed under these stress conditions can be tracked and identified using a stability-indicating HPLC method, often coupled with mass spectrometry (LC-MS), to build a comprehensive degradation map.
Table 4: Summary of a Representative Forced Degradation Study
| Stress Condition | Time | % Degradation | Major Degradation Products Identified |
| Acidic (0.1 M HCl, 60 °C) | 24 h | 15% | Thiophene-2-carboxylic acid, Furan-2-ylmethanamine |
| Basic (0.1 M NaOH, 60 °C) | 24 h | 22% | Thiophene-2-carboxylic acid, Furan-2-ylmethanamine |
| Oxidative (3% H₂O₂, RT) | 24 h | 8% | Thiophene-S-oxide derivatives, Ring-opened products |
| Photolytic (UV Light, 254 nm) | 24 h | 5% | Isomeric by-products, Minor fragments |
| Thermal (80 °C, Dry Heat) | 72 h | < 1% | Negligible degradation observed |
Future Perspectives and Emerging Research Directions for N Furan 2 Ylmethyl Thiophene 2 Carboxamide
Integration with High-Throughput Screening Methodologies for Novel Biological Activities
While high-throughput screening (HTS) data specifically for N-(furan-2-ylmethyl)thiophene-2-carboxamide is not extensively published, the constituent furan-2-carboxamide and thiophene-2-carboxamide moieties are frequently featured in compound libraries for drug discovery. Phenotypic screening, which assesses the effects of compounds on cellular or organismal behavior, has proven particularly fruitful for this class of molecules. For instance, a phenotypic screen of a compound library to identify inhibitors of gluconeogenesis led to the discovery of potent furan-2-carboxylic acid derivatives for the potential treatment of type 2 diabetes. nih.govresearchgate.net
Similarly, diversity-oriented synthesis approaches have generated collections of furan-2-carboxamides that were subsequently screened for antibiofilm activity against Pseudomonas aeruginosa. researchgate.netnih.gov These studies have successfully identified derivatives with significant inhibitory effects, demonstrating the value of screening this chemical scaffold. researchgate.netnih.gov The structural framework of this compound makes it an ideal candidate for inclusion in future HTS campaigns to uncover novel biological functions. Potential activities could span a wide range, given that related thiophene (B33073) and furan (B31954) derivatives have shown promise as antifungal agents, antibacterials, and kinase inhibitors. nih.govijabbr.comnih.gov
| Compound Class | Screening Method | Biological Activity/Target Discovered | Organism/System |
|---|---|---|---|
| Furan-2-carboxylic acid derivatives | Phenotypic Screening | Inhibition of gluconeogenesis | Primary mouse hepatocytes |
| Furan-2-carboxamides | Diversity-Oriented Synthesis & Biofilm Assay | Antibiofilm activity (LasR quorum sensing inhibition) | Pseudomonas aeruginosa |
| Thiophene/Furan-1,3,4-oxadiazole carboxamides | In vitro Antifungal Assay | Succinate (B1194679) Dehydrogenase (SDH) inhibition | Sclerotinia sclerotiorum |
| Ortho-amino thiophene carboxamides | Cytotoxicity Screening | VEGFR-2 Inhibition | HepG-2 (Hepatocellular carcinoma) cells |
Potential as a Molecular Probe for Elucidating Biological Mechanisms
A molecular probe is a specialized chemical tool used to study and visualize biological structures and processes. The furan-2-carboxamide scaffold has already demonstrated its utility in this regard. In studies of bacterial communication, or quorum sensing, furan-2-carboxamide derivatives were designed as bioisosteric replacements for naturally occurring furanones. researchgate.netnih.gov These synthetic analogs proved to be valuable probes for studying the LasR signaling pathway in P. aeruginosa, helping to confirm the pathway's role in virulence factor production and biofilm formation. researchgate.netnih.gov
Furthermore, related thiophene-furan carboxamides have been specifically designed to act as probes by targeting essential enzymes. A series of novel thiophene/furan-1,3,4-oxadiazole carboxamides were synthesized and evaluated as inhibitors of succinate dehydrogenase (SDH), a crucial enzyme in the fungal respiratory chain. nih.gov Molecular docking studies of these compounds helped to elucidate the key interactions within the enzyme's active site, showcasing their potential to probe enzyme structure and function. nih.gov Given these precedents, this compound could be functionalized with reporter tags (e.g., fluorescent dyes, biotin) to serve as a probe for identifying and studying its currently unknown molecular targets.
| Potential Target Class | Biological Mechanism | Relevance |
|---|---|---|
| Quorum Sensing Receptors (e.g., LasR) | Bacterial communication, biofilm formation, virulence | Development of anti-infective agents |
| Metabolic Enzymes (e.g., SDH) | Cellular respiration, energy production | Antifungal and antimicrobial drug discovery |
| Kinases (e.g., VEGFR-2) | Signal transduction, cell proliferation, angiogenesis | Anticancer drug development |
Development of Green Synthetic Pathways for Industrial Scalability
The industrial production of fine chemicals is increasingly governed by the principles of green chemistry, which prioritize safety, waste reduction, and the use of renewable resources. The synthesis of this compound can be aligned with these principles. The furan moiety, specifically the precursor furfurylamine, can be derived from furfural, a platform chemical produced from the dehydration of pentose (B10789219) sugars found in lignocellulosic biomass. unive.it
Research into green synthetic routes for related furan-based compounds offers a roadmap for the sustainable production of this compound. For example, novel, intrinsically safe pathways have been developed for synthesizing furan-containing diisocyanates from 5-hydroxymethylfurfural (B1680220) (another biomass derivative) using dimethyl carbonate as a green reagent, thereby avoiding hazardous phosgene. rsc.org Methodologies such as microwave-assisted synthesis and the use of continuous flow reactors, which have been applied to related amide syntheses, can reduce reaction times, improve energy efficiency, and facilitate safer, scalable production. researchgate.net The development of catalytic processes that minimize stoichiometric reagents and allow for easy catalyst recycling would further enhance the industrial viability and environmental footprint of this compound's synthesis. researchgate.net
Exploration in Diverse Interdisciplinary Applications (e.g., materials science, if relevant)
The applications of this compound are not necessarily limited to the biological realm. The combination of electron-rich thiophene and furan rings within a conjugated system suggests potential utility in materials science, particularly in the field of organic electronics. nih.gov
The electronic properties of thiophene-furan conjugates, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, can be tuned through chemical modification. This tunability is a key requirement for materials used in organic light-emitting diodes (OLEDs), where precise energy levels are needed to ensure efficient charge injection and light emission. The molecular framework of this compound could serve as a building block for larger polymers or oligomers designed for use as organic semiconductors. Thiophene-based compounds are already widely used in this capacity. nih.gov Additionally, the structure could be leveraged in the development of photocatalysts, where the compound's ability to form charge-transfer complexes could enhance visible-light absorption and catalytic efficiency.
Q & A
Q. Q. How can cross-disciplinary applications (e.g., materials science) leverage the electronic properties of This compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
